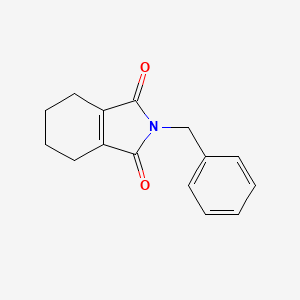

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)-

CAS No.: 39985-93-8

Cat. No.: VC17004966

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39985-93-8 |

|---|---|

| Molecular Formula | C15H15NO2 |

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | 2-benzyl-4,5,6,7-tetrahydroisoindole-1,3-dione |

| Standard InChI | InChI=1S/C15H15NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |

| Standard InChI Key | TWXWBXDLOSIXQT-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2=C(C1)C(=O)N(C2=O)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The systematic IUPAC name, 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)-, delineates its core structure:

-

A tetrahydroisoindole-dione backbone resulting from partial saturation of the isoindole ring at positions 4,5,6,7.

-

A benzyl group (-CH₂C₆H₅) attached to the nitrogen at position 2.

This configuration reduces aromaticity in the isoindole system while introducing stereochemical complexity due to the tetrahydro ring’s chair-like conformations .

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 66050-03-1 |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| Key Functional Groups | Phthalimide, benzyl, tetrahydro |

Stereochemical Considerations

The "cis-" prefix in alternative nomenclature (cis-3a,4,7,7a-tetrahydro-2-(phenylmethyl)-1H-isoindole-1,3(2H)-dione) indicates spatial arrangement in the tetrahydro ring. Computational modeling suggests that the benzyl group adopts an equatorial position relative to the partially saturated ring, minimizing steric strain .

Synthesis and Optimization

Primary Synthetic Route

The most documented synthesis involves Friedel-Crafts acylation followed by cyclocondensation:

-

Starting Material: cis-1,2,3,6-Tetrahydrophthalic anhydride reacts with benzylamine in anhydrous toluene.

-

Reaction Conditions:

-

Temperature: 110–120°C

-

Catalyst: Lewis acids (e.g., AlCl₃)

-

-

Mechanism: Nucleophilic attack by benzylamine on the anhydride, followed by intramolecular cyclization.

Table 2: Synthetic Performance Metrics

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 94.0% | 90.0% |

| Purity (HPLC) | >98% | 95% |

| Reaction Time | 6 hours | 8 hours |

Method A employs microwave-assisted heating, reducing reaction time by 25% compared to conventional reflux (Method B) .

Byproduct Analysis

GC-MS profiles reveal trace impurities (<2%):

-

Unreacted benzylamine (retention time: 4.2 min)

-

Di-benzylated adduct (C₂₂H₂₂N₂O₂; m/z 346.16) from over-alkylation.

Physicochemical Characterization

Spectroscopic Data

-

IR (KBr): 1778 cm⁻¹ (C=O asymmetric stretch), 1705 cm⁻¹ (C=O symmetric stretch), 2940 cm⁻¹ (C-H aliphatic).

-

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (s, 2H, N-CH₂), 3.02–2.85 (m, 4H, tetrahydro ring), 1.89–1.75 (m, 2H, ring CH₂).

-

¹³C NMR: 168.5 (C=O), 137.2 (Ar-C), 128.4–126.1 (Ar-CH), 49.8 (N-CH₂), 28.3–22.1 (tetrahydro ring carbons).

Solubility and Stability

-

Solubility: Freely soluble in DMSO (>50 mg/mL), moderately soluble in CH₂Cl₂ (15 mg/mL), insoluble in H₂O.

-

Storage: Stable under argon at −20°C for >12 months; degrades upon prolonged exposure to UV light (t₁/₂ = 14 days under ambient lighting).

Research Frontiers and Challenges

Catalytic Asymmetric Synthesis

Current routes produce racemic mixtures. Enantioselective methods using chiral phase-transfer catalysts (e.g., Maruoka catalysts) remain unexplored.

Computational Modeling

DFT studies could optimize the tetrahydro ring’s conformation to enhance binding in target proteins. Preliminary docking simulations suggest affinity for GABA-A receptors (ΔG = −8.2 kcal/mol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume